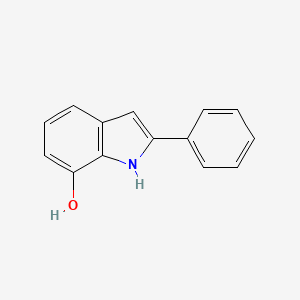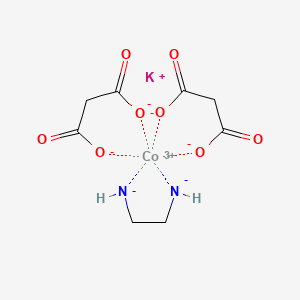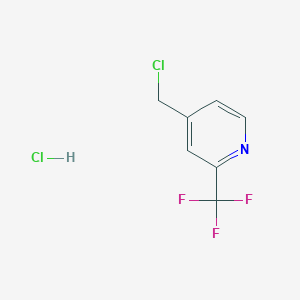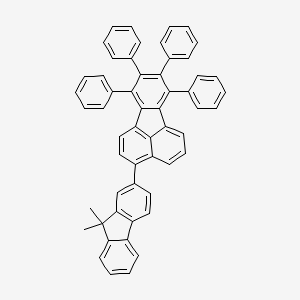
3-(9,9-Dimethyl-9H-fluoren-2-YL)-7,8,9,10-tetraphenylfluoranthene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(9,9-Dimethyl-9H-fluoren-2-YL)-7,8,9,10-tetraphenylfluoranthene is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fluoranthene core substituted with a 9,9-dimethyl-9H-fluoren-2-yl group and four phenyl groups, making it a highly conjugated system with interesting electronic properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9,9-Dimethyl-9H-fluoren-2-YL)-7,8,9,10-tetraphenylfluoranthene typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative of 9,9-dimethyl-9H-fluorene with a halogenated fluoranthene precursor in the presence of a palladium catalyst and a base. The reaction conditions often include:
Catalyst: Palladium(II) acetate
Base: Potassium carbonate
Solvent: Tetrahydrofuran (THF)
Temperature: 80-100°C
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions
3-(9,9-Dimethyl-9H-fluoren-2-YL)-7,8,9,10-tetraphenylfluoranthene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst
Substitution: Bromine or chlorine in the presence of a Lewis acid catalyst
Major Products Formed
Oxidation: Quinones and other oxidized derivatives
Reduction: Reduced fluoranthene derivatives
Substitution: Halogenated fluoranthene derivatives
科学研究应用
3-(9,9-Dimethyl-9H-fluoren-2-YL)-7,8,9,10-tetraphenylfluoranthene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential use in drug development and as a fluorescent probe for imaging applications.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用机制
The mechanism of action of 3-(9,9-Dimethyl-9H-fluoren-2-YL)-7,8,9,10-tetraphenylfluoranthene involves its interaction with molecular targets through π-π stacking and hydrophobic interactions. These interactions can influence the electronic properties of the compound and its ability to participate in various chemical and biological processes. The pathways involved may include electron transfer and energy transfer mechanisms, which are crucial for its applications in organic electronics and fluorescence imaging.
相似化合物的比较
Similar Compounds
- 9,9-Dimethyl-9H-fluorene-2-yl-2-boronic acid
- 9,9-Dimethyl-9H-fluorene-2-yl-2-boronic acid pinacol ester
- 2,7-Dibromo-9,9-dimethyl-9H-fluorene
Uniqueness
3-(9,9-Dimethyl-9H-fluoren-2-YL)-7,8,9,10-tetraphenylfluoranthene is unique due to its highly conjugated structure, which imparts distinct electronic properties. This makes it particularly valuable in the development of advanced materials for organic electronics and fluorescence-based applications. Its structural complexity also allows for a wide range of chemical modifications, enabling the exploration of diverse functional derivatives.
属性
CAS 编号 |
653591-68-5 |
|---|---|
分子式 |
C55H38 |
分子量 |
698.9 g/mol |
IUPAC 名称 |
3-(9,9-dimethylfluoren-2-yl)-7,8,9,10-tetraphenylfluoranthene |
InChI |
InChI=1S/C55H38/c1-55(2)46-29-16-15-26-41(46)42-31-30-39(34-47(42)55)40-32-33-45-52-43(40)27-17-28-44(52)53-50(37-22-11-5-12-23-37)48(35-18-7-3-8-19-35)49(36-20-9-4-10-21-36)51(54(45)53)38-24-13-6-14-25-38/h3-34H,1-2H3 |
InChI 键 |
VAIGOJMEPOSKKQ-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=C5C=CC=C6C5=C(C=C4)C7=C(C(=C(C(=C67)C8=CC=CC=C8)C9=CC=CC=C9)C1=CC=CC=C1)C1=CC=CC=C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


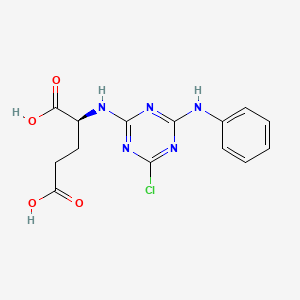


![[3,4'-Bipyridin]-5-amine, N-[(4-chlorophenyl)methyl]-](/img/structure/B13138563.png)
![Benzene,1-[1-(bromomethyl)ethenyl]-3-(methylsulfonyl)-](/img/structure/B13138569.png)
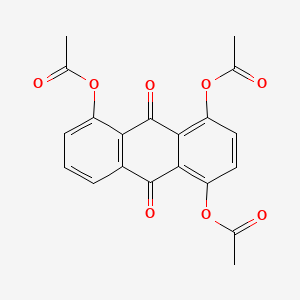
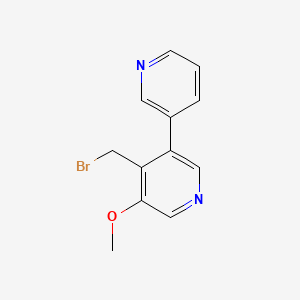
![1-[5-[4-(4-Chlorophenyl)phenoxy]pentyl]-3-(4-pyridyl)imidazolidin-2-one](/img/structure/B13138599.png)

![N-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}glycine](/img/structure/B13138612.png)
